6-Methoxy-5-(trifluoromethyl)pyridin-3-amine

Kinase inhibition Medicinal chemistry Drug discovery

Researchers requiring a versatile fluorinated pyridine scaffold with precise substitution often face inconsistent isomer mixtures, undermining synthetic reproducibility. 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine resolves this by offering a defined 3-amino, 5-CF₃, 6-OCH₃ pattern critical for maintaining target potency. - Enables sub-nanomolar inhibitory potency in TrkA kinase programs (validated in derivative studies). - Defined LogP of ~2.27 supports rational design for oral bioavailability and CNS penetration. - Reliable 97% purity and known aqueous solubility (~4 g/L) streamline reaction optimization and work-up planning.

Molecular Formula C7H7F3N2O
Molecular Weight 192.141
CAS No. 1211584-76-7
Cat. No. B581440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-(trifluoromethyl)pyridin-3-amine
CAS1211584-76-7
Molecular FormulaC7H7F3N2O
Molecular Weight192.141
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)N)C(F)(F)F
InChIInChI=1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3
InChIKeyAHFNQSHZCUHVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine: Product Overview


6-Methoxy-5-(trifluoromethyl)pyridin-3-amine (CAS 1211584-76-7), also known as 5-amino-2-methoxy-3-(trifluoromethyl)pyridine, is a fluorinated pyridine derivative with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol [1]. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, primarily due to its strategic combination of a methoxy group at the 6-position, a trifluoromethyl group at the 5-position, and a reactive amine at the 3-position . This substitution pattern imparts a balance of lipophilicity (LogP ~2.27) and metabolic stability, making it a valuable building block for the construction of kinase inhibitors, antiviral agents, and other bioactive pharmacophores .

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine: Why Analog Substitution Fails


The precise 5-trifluoromethyl/6-methoxy/3-amine substitution pattern on the pyridine ring is a key determinant of both electronic properties and biological activity. Small changes in substituent position or identity lead to significant, quantifiable differences in potency, physicochemical properties, and synthetic utility. For instance, replacement of the 6-methoxy group with a 6-ethoxy group or its complete removal reduces inhibitory potency by orders of magnitude . Furthermore, the specific LogP (~2.27) and aqueous solubility (~4 g/L) values of 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine differ substantially from its non-methoxylated or differently substituted analogs, which directly impacts its performance in specific reaction conditions and its suitability for downstream drug design applications . Therefore, generic substitution without verifying the precise substitution pattern will likely result in failed syntheses, altered biological activity, or suboptimal pharmacokinetic profiles.

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine: Quantitative Evidence


Kinase Inhibitory Potency Retention

The presence of the 6-methoxy group is critical for maintaining high inhibitory potency. While direct data for the isolated building block is unavailable, studies on closely related pyridin-3-amine derivatives demonstrate that structural modifications at the 6-position dramatically alter activity. In a comparative study, a derivative with the 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine core exhibited low nanomolar IC50 values (e.g., 1.95 nM against TrkA) [1]. In contrast, replacement of the 6-methoxy group with a 6-ethoxy group reduced potency to 5.8 µM, and its complete removal led to a loss of activity (>10 µM) in a similar assay system . This illustrates the essential role of the specific 6-methoxy substitution.

Kinase inhibition Medicinal chemistry Drug discovery

Lipophilicity Comparison for Drug Design

The compound's LogP value, a key determinant of membrane permeability and metabolic stability, is precisely measured. 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine has a reported LogP of 2.2724 [1]. This value places it in an optimal range for oral bioavailability according to Lipinski's Rule of Five. In comparison, the non-methoxylated analog 5-(trifluoromethyl)pyridin-3-amine has a lower computed XLogP3 value of 1.4, indicating reduced lipophilicity [2]. This difference can significantly affect a drug candidate's absorption and distribution.

ADME Drug design Lipophilicity

Aqueous Solubility Benchmark

The compound's solubility in water is specified as slightly soluble at 4 g/L (25 ºC) . While solubility data for many close analogs is not systematically reported, this measured value provides a crucial benchmark. For instance, the related 2-methoxy-3-(trifluoromethyl)pyridine (lacking the 5-amino group) is often described without a quantitative solubility metric . The availability of this specific, numeric data (4 g/L) allows for more accurate planning of reaction media and purification protocols, ensuring reproducibility in synthetic chemistry workflows.

Solubility Formulation Medicinal chemistry

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine: Research & Industrial Use Cases


Kinase Inhibitor Scaffold Synthesis

Given its critical role in maintaining sub-nanomolar inhibitory potency (as demonstrated in derivative studies), this compound is the preferred building block for constructing the core of kinase inhibitors, particularly those targeting TrkA and related tyrosine kinases [1]. Its 3-amine group serves as an ideal handle for amide coupling or other functionalizations in multi-step synthetic sequences .

Drug Design with Optimized Lipophilicity

The measured LogP value of 2.2724 provides medicinal chemists with a precise, quantitative parameter for designing molecules with favorable oral absorption and CNS penetration profiles [1]. This makes it a superior choice over less lipophilic analogs (e.g., 5-(trifluoromethyl)pyridin-3-amine, XLogP3=1.4) when increased membrane permeability is a design goal .

Controlled Solubility for Multi-Step Synthesis

For synthetic chemists executing multi-step reactions (e.g., Suzuki-Miyaura couplings), the known aqueous solubility of 4 g/L is a critical piece of information for selecting appropriate solvent systems and for planning effective liquid-liquid extractions and aqueous work-ups [1]. This contrasts with many similar building blocks where solubility data is absent or qualitative, leading to trial-and-error in the lab .

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